molecular formula C12H17N3 B12472752 N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine

N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine

Cat. No.: B12472752
M. Wt: 203.28 g/mol
InChI Key: MZUGBESYPPLZJD-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine is a benzimidazole-derived secondary amine characterized by a 5-methyl-substituted benzimidazole core linked via a two-carbon ethyl chain to an N-ethylamine group. The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes and receptors .

For example, methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate was synthesized using 5-methyl-1,2-phenylenediamine and methyl 4-formylbenzoate with Na₂S₂O₅ in DMF . Similar strategies, such as nucleophilic substitution or reductive amination, may apply for introducing the ethylamine moiety .

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-ethyl-2-(6-methyl-1H-benzimidazol-2-yl)ethanamine

InChI

InChI=1S/C12H17N3/c1-3-13-7-6-12-14-10-5-4-9(2)8-11(10)15-12/h4-5,8,13H,3,6-7H2,1-2H3,(H,14,15)

InChI Key

MZUGBESYPPLZJD-UHFFFAOYSA-N

Canonical SMILES

CCNCCC1=NC2=C(N1)C=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require elevated temperatures and the presence of a base to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to various biological targets, influencing their activity and leading to the compound’s observed effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Benzimidazole Ring

  • Fluorine’s small size may reduce steric hindrance compared to methyl, enhancing target binding in certain contexts .

Table 1: Substituent Comparison on Benzimidazole Derivatives

Compound Substituent (Position 5) Molecular Formula Molecular Weight (g/mol)
Target Compound Methyl (-CH₃) C₁₂H₁₆N₄ 216.28
Fluoro Analogue Fluoro (-F) C₁₁H₁₃FN₄ 220.25
Methoxy Analogue Methoxy (-OCH₃) C₁₂H₁₆N₄O 232.28

Variation in Amine Side Chains

  • N-Ethyl-N-(n-butyl)amine (from thiazolo[4,5-d]pyrimidine derivatives): Bulky alkyl chains like n-butyl may enhance lipophilicity but reduce water solubility. In CRF1 receptor antagonists, such modifications optimize receptor binding .

Table 2: Amine Side Chain Modifications

Compound Amine Structure Key Properties
Target Compound N-Ethyl Moderate lipophilicity, basicity
N-Ethyl-N-(n-butyl)amine N-Ethyl-N-butyl High lipophilicity
Imidazole-Ethyl Analogue N-(Imidazole-ethyl) Enhanced hydrogen bonding

Biological Activity

N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₂H₁₇N₃
  • Molecular Weight : 203.29 g/mol
  • CAS Number : 915924-06-0
  • MDL Number : MFCD08691499
  • Structure : The compound contains a benzimidazole moiety, which is significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antiproliferative Activity : Studies have shown that compounds with benzimidazole structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have been noted to induce apoptosis through the disruption of mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c .
  • Antimicrobial Effects : Benzimidazole derivatives are known for their antimicrobial properties. Research indicates that certain analogs exhibit significant inhibitory activity against both Gram-positive and Gram-negative bacteria .
  • Reactive Oxygen Species (ROS) Induction : Similar compounds have been shown to increase ROS levels within cells, which can lead to DNA damage and subsequent cell death, particularly in cancer cells .

Anticancer Activity

A study focusing on benzimidazole derivatives highlighted that this compound could potentially act as an anticancer agent by targeting specific pathways involved in cell cycle regulation and apoptosis. The compound was found to upregulate p53 expression, which plays a critical role in cellular stress responses and apoptosis .

Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests potential applications in treating bacterial infections.

Case Studies

  • Cell Line Studies : In experiments using the MDA-MB-231 breast cancer cell line, this compound showed significant antiproliferative effects, indicating its potential as a therapeutic agent in oncology .
  • Antifungal Activity : Further studies reported moderate antifungal activity against Candida albicans and Aspergillus niger, reinforcing the versatility of this compound in addressing various microbial challenges .

Data Table

Activity Type Test Organism/Cell Line MIC (μg/mL) Reference
AntiproliferativeMDA-MB-231Not specified
AntibacterialStaphylococcus aureus4
Escherichia coli8
AntifungalCandida albicans64
Aspergillus niger64

Q & A

Q. What are the common synthetic routes for N-Ethyl-N-[2-(5-methyl-1H-benzimidazol-2-YL)ethyl]amine, and how are intermediates characterized?

The compound is typically synthesized via aza-Michael addition or reductive alkylation of benzimidazole precursors. For example, intermediates like 2-(5-methyl-1H-benzimidazol-2-yl)ethylamine can be alkylated with ethylating agents (e.g., ethyl bromide) under basic conditions. Characterization of intermediates involves ¹H/¹³C NMR for structural confirmation and LC-MS to verify purity. Crystalline intermediates may undergo single-crystal X-ray diffraction to resolve stereochemical ambiguities .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy : FT-IR identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹), while UV-Vis confirms π→π* transitions in the benzimidazole ring.
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths, angles, and packing motifs. For non-crystalline samples, powder XRD provides phase identification.
  • Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the supramolecular assembly of this compound in crystalline states?

Hydrogen bonding (e.g., N-H···N or N-H···O interactions) directs molecular packing. Graph set analysis (as per Etter’s rules ) categorizes motifs like R₂²(8) rings or C(4) chains , which stabilize the lattice. For instance, the ethylamine side chain may form bifurcated H-bonds with adjacent benzimidazole nitrogen atoms, as observed in analogous structures .

Q. What computational approaches are used to predict the electronic properties and reactivity of this benzimidazole derivative?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π-stacking vs. H-bonding) by mapping dₑ (distance to nearest external atom) and dᵢ (internal distance) .
  • Molecular Dynamics : Simulates solvation effects or protein-ligand docking for pharmacological studies .

Q. How can structural analogs of this compound be designed for targeted pharmacological activity, and what in vitro models are used?

  • Analog Design : Introduce substituents at the benzimidazole 5-methyl position (e.g., nitro or methoxy groups) to modulate lipophilicity. Replace the ethyl group with bulkier alkyl chains to enhance receptor selectivity .
  • Pharmacological Testing :
  • Anticancer Activity : MTT assays using human cancer cell lines (e.g., HepG2 or MCF-7) to measure IC₅₀ values .
  • Antimicrobial Screening : Broth microdilution against S. aureus or E. coli to determine MICs .

Q. How are contradictions in experimental data (e.g., crystallographic vs. computational bond lengths) resolved?

Discrepancies arise from experimental limitations (e.g., X-ray thermal motion artifacts) or basis set errors in DFT. Multi-method validation is critical:

  • Compare X-ray bond lengths with NBO analysis (DFT-derived hybridization states).
  • Use SHELXL refinement constraints (e.g., DELU and SIMU commands) to account for disorder or anisotropic effects .

Methodological Notes

  • Crystallographic Refinement : SHELXL’s RIGU and ISOR commands improve anisotropic displacement parameters for heavy atoms .
  • Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize yields using microwave-assisted synthesis (e.g., 100°C, 30 min) .

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